

# Indimitecan pharmacokinetics properties

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Indimitecan

CAS No.: 915360-05-3

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## Drug Profile & Clinical Status

**Indimitecan** is a synthetic small molecule topoisomerase I (TOP1) inhibitor, developed as a non-camptothecin alternative [1] [2].

Property	Details
Drug Type	Small molecule [3]
Synonyms	LMP776, NSC 725776, Imidotecan [3]
Mechanism of Action	Topoisomerase I (TOP1) poison [3] [1]
Highest Phase	Phase I [3]
Active Indications	Relapsed Solid Tumors, Lymphoma (under investigation) [3]

## Pharmacokinetics & Clinical Data

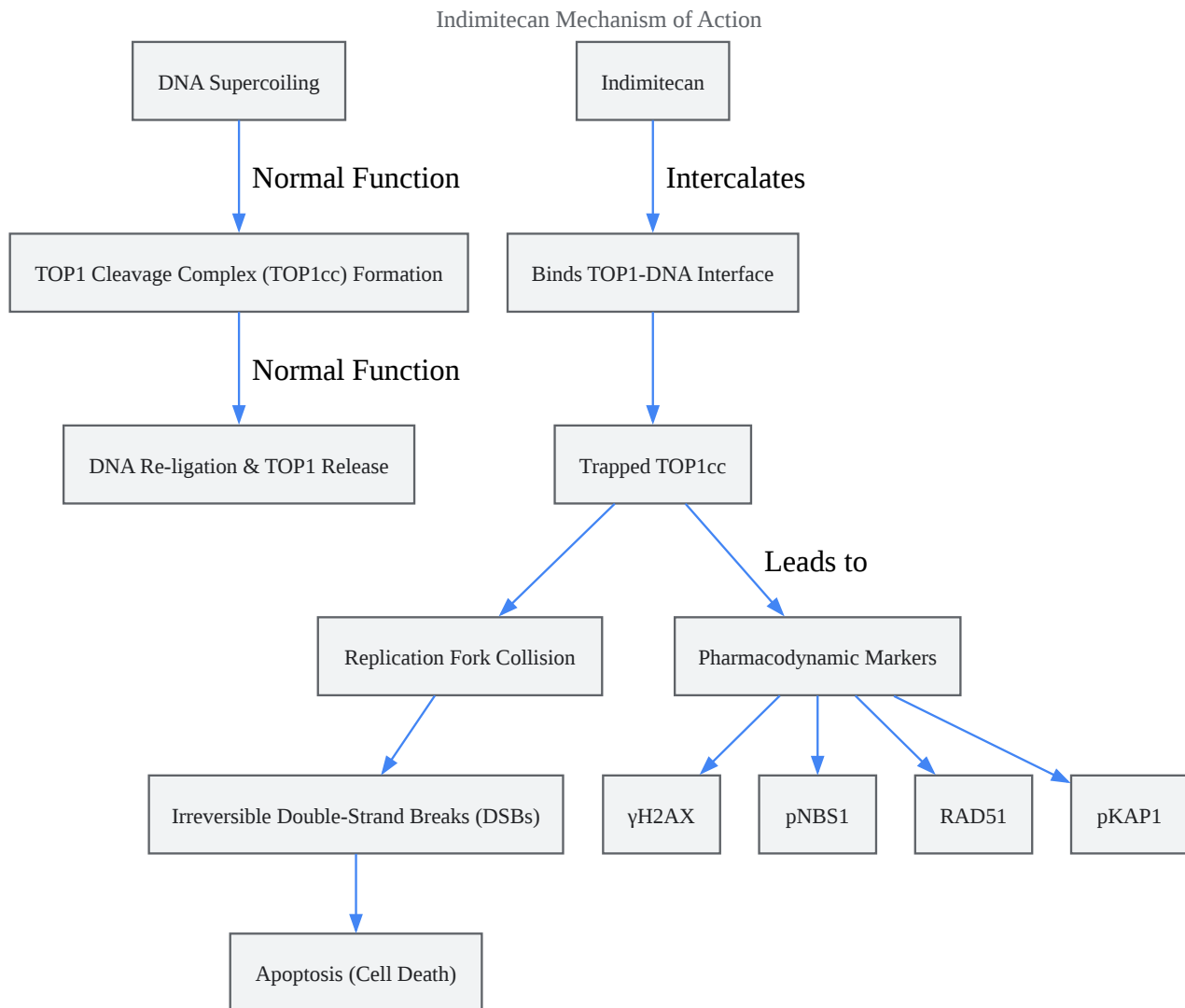
The table below summarizes the available pharmacokinetic and safety data from a Phase I clinical trial. The **Maximum Tolerated Dose (MTD)** was established at **12 mg/m<sup>2</sup>/day** on a schedule of intravenous infusion over 1 hour for 5 consecutive days, in 28-day cycles [1].

Parameter	Findings/Value
Recommended Dosage	12 mg/m <sup>2</sup> /day (IV over 1 hour, Days 1-5 of a 28-day cycle) [1]
Dose-Limiting Toxicities (DLTs)	Hypercalcemia, anemia, hyponatremia [1]
Common Adverse Events	Anemia, thrombocytopenia, lymphopenia, neutropenia [3] [1]
Objective Response Rate	0% (No objective responses were observed in the Phase I trial) [1]
Analytical Method	Validated LC-MS or LC-MS/MS [1]

A notable finding from the covariate analysis in population PK models for the related compound Indotecan was that body size metrics (body weight and body surface area) accounted for a significant portion of the inter-individual variability in volume of distribution and clearance [4]. This supports the rationale for **fixed dosing** in future clinical development of these agents [4].

## Mechanism of Action & Pharmacodynamics

**Indimitecan** is a "TOP1 poison" that stabilizes the topoisomerase I cleavage complex (TOP1cc), preventing DNA re-ligation and causing replication fork collision, resulting in lethal double-strand DNA breaks [1] [2].



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Key advantages over camptothecin-based TOP1 inhibitors include:

- **Enhanced Stability:** The indenoisoquinoline structure lacks the chemically unstable E-ring lactone present in camptothecins [1].

- **Persistent Target Engagement:** Indenoisoquinolines induce TOP1 cleavage complexes that persist longer after drug removal compared to those induced by topotecan or SN-38 [1].

## Experimental Protocols & Methodologies

Here are the key experimental methodologies used in **Indimitecan** research:

- **Bioanalytical Method for PK Studies:** Quantification of **Indimitecan** in human plasma was performed using a **validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)** method [1]. This method is characterized by high sensitivity and specificity for determining drug concentrations in biological matrices.
- **Clinical Trial Design:** The Phase I trial for **Indimitecan** (NCT01051635) utilized a **Simon accelerated titration design** [1]. Once the Maximum Tolerated Dose (MTD) was determined, an expansion cohort was enrolled to further evaluate safety and pharmacodynamic changes [1].
- **Pharmacodynamic (PD) Biomarker Assessment:** Target engagement and DNA damage response were evaluated by measuring levels of specific biomarkers in tumor biopsies and other samples [1]:
  - **TOP1 and TOP1cc:** Direct measurement of target engagement.
  - **γH2AX, pNBS1, RAD51, pKAP1:** Markers of DNA double-strand break repair.
  - **Cleaved Caspase-3 (cCasp3):** A validated marker of apoptosis.

## Conclusion

**Indimitecan** represents a rational evolution in TOP1-targeted therapy with a potentially improved pharmacological profile. Its clinical development underscores the challenges of achieving a therapeutic window with this mechanism. Future research may focus on identifying predictive biomarkers for patient selection and exploring combination therapies.

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## References

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